Product packaging for Hexamethylene-bis[fluoren-9-yldimethylammonium] dibromide(Cat. No.:CAS No. 317-52-2)

Hexamethylene-bis[fluoren-9-yldimethylammonium] dibromide

Cat. No.: B1673142
CAS No.: 317-52-2
M. Wt: 582.6 g/mol
InChI Key: JPSRVLCUCTZGCB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexafluorenium bromide (CAS 317-52-2) is a bisammonium neuromuscular blocking agent that functions as a competitive nicotinic acetylcholine receptor (nAChR) antagonist at the skeletal muscle junction . Its primary research application and mechanistic value lie in its role as a non-competitive, reversible inhibitor of human plasma cholinesterase (pseudocholinesterase) . By binding to anionic side receptors near the enzyme's active center, Hexafluorenium bromide induces a conformational change that prevents acylation of the esteratic site, thereby potently inhibiting the enzyme's activity . This specific mechanism has been historically significant in pharmacological research, particularly in studies aiming to prolong and potentiate the skeletal muscle relaxing action of the depolarizing neuromuscular blocker succinylcholine (suxamethonium chloride) . In this research context, Hexafluorenium bromide is used to prevent succinylcholine-induced muscle fasciculations and to reduce the associated increase in plasma potassium levels, a response of interest in models of renal failure . The compound has the chemical formula C₃₆H₄₂Br₂N₂ and a molecular weight of 662.554 g·mol⁻¹ . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42BrN2+ B1673142 Hexamethylene-bis[fluoren-9-yldimethylammonium] dibromide CAS No. 317-52-2

Properties

CAS No.

317-52-2

Molecular Formula

C36H42BrN2+

Molecular Weight

582.6 g/mol

IUPAC Name

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium bromide

InChI

InChI=1S/C36H42N2.BrH/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36;/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3;1H/q+2;/p-1

InChI Key

JPSRVLCUCTZGCB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-]

Appearance

Solid powder

Other CAS No.

317-52-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

4844-10-4 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

hexafluorenium
hexafluorenium bromide
hexafluorenium dibromide salt
hexafluronium bromide
hexamethylenebis(fluoren-9-yldimethylammonium) dibromide
Mylaxen

Origin of Product

United States

Molecular Mechanisms of Action of Hexafluorenium Bromide

Cholinesterase Inhibition Dynamics

Hexafluorenium bromide is a potent inhibitor of cholinesterase, particularly plasma cholinesterase, also known as pseudocholinesterase. medchemexpress.comrsc.orgmedscape.com Its inhibitory action is characterized by a non-competitive and reversible mechanism. nih.govdrugbank.comgenelabs.comchemfont.ca

Non-competitive Reversible Inhibition of Plasma Cholinesterase (Pseudocholinesterase)

Hexafluorenium bromide acts as a non-competitive, reversible inhibitor of human plasma cholinesterase. nih.govdrugbank.comgenelabs.comchemfont.ca This means that it binds to the enzyme at a site distinct from the active site where the substrate, such as acetylcholine (B1216132), would normally bind. This binding is not permanent, allowing for the potential reversal of inhibition. Kinetic studies have demonstrated this non-competitive mechanism of action. nih.gov The inhibitory potency of hexafluorenium bromide is significant, with a pI50 value of 6.96 and a Ki value of 2.4 nM for human plasma cholinesterase. medchemexpress.comnih.govmedchemexpress.com

Proposed Binding to Anionic Side Receptors and Resultant Conformational Changes

It is proposed that hexafluorenium bromide binds to anionic side receptors located near the active center of the cholinesterase enzyme. nih.govdrugbank.comgenelabs.comnih.gov This interaction is believed to induce a conformational change in the enzyme's structure. nih.govdrugbank.comgenelabs.comnih.gov This alteration in the three-dimensional shape of the enzyme is a critical step in its inhibitory action. In contrast, a compound like hexamethonium (B1218175) exhibits competitive inhibition by directly binding to the anionic site within the active center. nih.gov

Disruption of Esteratic Site Acylation in Cholinesterases

The conformational change induced by the binding of hexafluorenium bromide ultimately prevents the acylation of the esteratic site on the cholinesterase enzyme. nih.govdrugbank.comgenelabs.comnih.gov The esteratic site is the location where the hydrolysis of acetylcholine into acetic acid and choline (B1196258) occurs. nih.govdrugbank.comgenelabs.com By impairing this acylation step, hexafluorenium bromide effectively disrupts the normal catalytic activity of the enzyme. nih.gov

Neuromuscular Junction Interactions

Beyond its effects on cholinesterase, hexafluorenium bromide also directly interacts with components of the neuromuscular junction, further influencing nerve-muscle communication. nih.gov

Influence on End-Plate Depolarization

The influence of Hexafluorenium bromide on the motor end-plate is complex, characterized by a dual mechanism of action that involves both indirect potentiation of depolarizing agents and a direct, albeit weaker, stabilizing effect on the post-junctional membrane. Its primary clinical significance stems from its interaction with depolarizing neuromuscular blocking agents, particularly succinylcholine (B1214915).

Hexafluorenium bromide's principal mechanism is the potent, non-competitive, and reversible inhibition of plasma cholinesterase (pseudocholinesterase). nih.govdrugbank.com This enzyme is responsible for the rapid hydrolysis and inactivation of succinylcholine. drugbank.com By inhibiting pseudocholinesterase, Hexafluorenium bromide significantly slows the degradation of succinylcholine. drugbank.cominrae.fr This leads to an increased concentration and prolonged presence of succinylcholine at the neuromuscular junction, which in turn causes a sustained depolarization of the motor end-plate. nih.govdrugbank.com The prolonged stimulation of nicotinic acetylcholine receptors initially manifests as disorganized muscle contractions and subsequently results in a profound state of muscle relaxation due to the persistent depolarization. drugbank.com

Paradoxically, Hexafluorenium bromide itself possesses a weak non-depolarizing (stabilizing) neuromuscular blocking activity. nih.gov It can act as a nicotinic acetylcholine receptor antagonist, directly blocking the action of acetylcholine at the neuromuscular junction. wikipedia.orgnih.gov Research on the rat diaphragm has indicated that Hexafluorenium bromide has a desensitizing interaction with the cholinergic receptor. inrae.fr However, this direct stabilizing action is generally considered too weak to produce significant muscle relaxation on its own. nih.gov This dual nature explains its paradoxical effects: it antagonizes the effects of other non-depolarizing blockers while markedly potentiating and extending the action of the depolarizing agent succinylcholine. nih.gov

Research Findings on End-Plate Interaction

Detailed studies have elucidated the nuanced interactions of Hexafluorenium bromide at the neuromuscular junction.

ParameterInfluence of Hexafluorenium Bromide AloneInfluence in Combination with Succinylcholine
End-Plate Potential Exhibits a weak stabilizing (non-depolarizing) effect on the end-plate. nih.govMarkedly potentiates and prolongs the end-plate depolarization induced by succinylcholine. nih.gov
Receptor Interaction Acts as a nicotinic acetylcholine receptor antagonist and has a desensitizing effect on cholinergic receptors. inrae.frwikipedia.orgProlongs the stimulation of acetylcholine receptors by preventing the breakdown of succinylcholine. drugbank.com
Enzyme Inhibition Potent, non-competitive, and reversible inhibitor of plasma cholinesterase (pseudocholinesterase). nih.govdrugbank.comThe inhibition of pseudocholinesterase is the primary mechanism for prolonging succinylcholine's effect. drugbank.cominrae.fr
Overall Neuromuscular Effect Weak neuromuscular blockade of the stabilizing type. nih.govSignificant potentiation and prolongation of the neuromuscular blockade produced by succinylcholine. nih.govmedkoo.com

In Vitro and Ex Vivo Pharmacological Investigations of Hexafluorenium Bromide

Enzyme Kinetic Studies of Cholinesterase Inhibition by Hexafluorenium Bromide

The primary mechanism through which hexafluorenium bromide exerts its pharmacological effects is the inhibition of cholinesterases, enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Kinetic studies have been instrumental in quantifying this inhibitory activity and understanding its nature.

Kinetic analysis of hexafluorenium bromide's interaction with human plasma cholinesterase has demonstrated it to be a potent reversible inhibitor. nih.gov The inhibitory potency is quantified by its pI_50_ value, which is the negative logarithm of the molar concentration of an inhibitor that reduces enzyme activity by 50%. wikipedia.org For hexafluorenium bromide, this has been determined to be 6.96. nih.gov The inhibition constant (K_i_), which reflects the binding affinity of the inhibitor to the enzyme, was found to be 2.4 x 10⁻⁹ M. nih.gov

Enzyme Inhibition Data for Hexafluorenium Bromide against Human Plasma Cholinesterase
ParameterValueReference
pI506.96 nih.gov
Ki (Inhibition Constant)2.4 x 10-9 M nih.gov

When compared with other cholinesterase inhibitors, hexafluorenium bromide's potency is particularly noteworthy. For instance, its inhibitory potency is approximately 40,000-fold higher than that of hexamethonium (B1218175), another reversible cholinesterase inhibitor which has a pI_50_ of 2.4 and a K_i_ of 6.7 x 10⁻² M. nih.gov

Kinetic analysis reveals a significant difference in the mechanism of inhibition between these two compounds. Hexamethonium acts as a competitive inhibitor, binding to the anionic site of the active center of cholinesterase, thereby impairing the formation of the enzyme-substrate complex. nih.gov In contrast, hexafluorenium bromide functions as a non-competitive inhibitor. nih.gov It is proposed that hexafluorenium bromide binds to anionic side receptors near the active center, inducing a conformational change in the enzyme that impairs the acylation step of the esteratic site. nih.gov

Comparative Kinetic Data of Cholinesterase Inhibitors
InhibitorType of InhibitionpI50Ki (M)Reference
Hexafluorenium BromideNon-competitive6.962.4 x 10-9 nih.gov
HexamethoniumCompetitive2.46.7 x 10-2 nih.gov

Modulation of Neuromuscular Transmission in Isolated Tissue Preparations

Studies using isolated tissue preparations, such as the rat phrenic nerve-hemidiaphragm, have been crucial in characterizing the direct effects of hexafluorenium bromide on the neuromuscular junction.

On its own, hexafluorenium bromide possesses a weak neuromuscular blocking activity of the stabilizing type. nih.gov Its actions are generally considered too weak to produce useful muscle relaxation under normal conditions. nih.gov

A key pharmacological feature of hexafluorenium bromide is its significant interaction with the depolarizing neuromuscular blocking agent succinylcholine (B1214915). nih.gov It markedly potentiates and prolongs the neuromuscular blocking effects of succinylcholine. nih.gov This potentiation occurs because succinylcholine is primarily degraded by plasma cholinesterase (pseudocholinesterase). nih.gov By inhibiting this enzyme, hexafluorenium bromide prevents the breakdown of succinylcholine, thereby extending its duration of action at the neuromuscular junction. nih.gov

Hexafluorenium bromide also interacts with non-depolarizing neuromuscular blocking agents. Consistent with its stabilizing action, it potentiates the neuromuscular blockade produced by d-tubocurarine. nih.govnih.gov Studies have demonstrated this synergistic effect, which can be further enhanced by the presence of volatile anesthetics. nih.gov

Influence on Muscle Contraction and Twitch Response Characteristics

Hexafluorenium bromide demonstrates distinct effects on neuromuscular transmission in isolated tissue preparations. In ex vivo studies, such as those using the rat phrenic nerve-hemidiaphragm preparation, the compound exhibits weak neuromuscular blocking activity on its own. Its primary influence is observed in its interaction with other neuromuscular blocking agents, particularly depolarizing agents like succinylcholine.

The compound is recognized for potentiating and prolonging the neuromuscular blockade induced by succinylcholine. This interaction is complex; while hexafluorenium inhibits plasma cholinesterase (the enzyme that metabolizes succinylcholine), it also possesses a stabilizing, or non-depolarizing, blocking action at the neuromuscular junction itself. This dual action modifies the characteristics of muscle response to nerve stimulation.

In vitro investigations on muscle twitch response show that hexafluorenium can antagonize the effects of depolarizing agents like decamethonium (B1670452) while potentiating the blockade caused by stabilizing agents such as tubocurarine (B1210278), although its effects with gallamine (B1195388) have been reported as erratic nih.gov. The direct effect on twitch tension when administered alone is minimal except at high concentrations, which is why it was not developed as a standalone muscle relaxant nih.gov. Studies using train-of-four (TOF) stimulation in in vitro nerve-muscle preparations are used to characterize the presynaptic and postsynaptic effects of neuromuscular blockers. While specific TOF data for hexafluorenium are scarce, related compounds like hexamethonium have been shown to produce a significant fade in the TOF response, suggesting a predominantly presynaptic site of action.

Table 1: Illustrative Ex Vivo Effects of a Related Compound (Hexamethonium) on Twitch Height and TOF Ratio in Rat Phrenic Nerve-Hemidiaphragm Preparation
ParameterConcentrationObserved Effect
Twitch Height DepressionDose-dependentProgressive decrease in muscle twitch height with increasing concentration.
Train-of-Four (TOF) RatioConcentration-dependentMarked decrease in TOF ratio, indicating significant presynaptic effects (fade).

Note: This data is for Hexamethonium, a compound with a similar structure and mechanism of action, used here for illustrative purposes due to the lack of specific quantitative twitch response data for Hexafluorenium Bromide in the reviewed literature. Data is based on findings from studies investigating presynaptic and postsynaptic blockade.

Receptor Binding and Ligand-Binding Studies for Hexafluorenium Bromide

The primary molecular target of hexafluorenium bromide is plasma cholinesterase, an interaction that has been characterized through various ligand-binding and kinetic studies.

Characterization of Binding Sites on Cholinesterases

Hexafluorenium bromide is a potent, reversible, and non-competitive inhibitor of human plasma cholinesterase (also known as butyrylcholinesterase or pseudocholinesterase) nih.govdrugbank.com. Its mechanism of action does not involve direct competition with acetylcholine at the active site of the enzyme.

Research indicates that hexafluorenium likely binds to anionic side receptors located near the active center of the cholinesterase enzyme nih.govdrugbank.com. This binding induces a conformational change in the enzyme's structure. The altered conformation prevents the acylation of the esteratic site, which is the crucial step in the hydrolysis of acetylcholine nih.gov. By inhibiting the enzyme through this allosteric mechanism, hexafluorenium effectively slows the degradation of choline (B1196258) esters like succinylcholine. While its primary and most potent activity is on butyrylcholinesterase, its affinity for acetylcholinesterase (the cholinesterase found at the neuromuscular junction) is significantly lower. This selectivity explains its use in prolonging the action of drugs metabolized by plasma cholinesterase rather than for reversing neuromuscular blockade in the manner of acetylcholinesterase inhibitors.

Table 2: Cholinesterase Binding Profile of Hexafluorenium Bromide
ParameterDescription
Target EnzymePlasma Cholinesterase (Butyrylcholinesterase) nih.govdrugbank.com.
Binding MechanismNon-competitive, reversible inhibition nih.govdrugbank.com.
Proposed Binding SiteAnionic side receptors near the active center nih.govdrugbank.com.
Effect of BindingInduces conformational change, preventing acylation of the esteratic site nih.gov.
SelectivitySignificantly more potent inhibitor of butyrylcholinesterase than acetylcholinesterase.

Investigation of Off-Target Receptor Specificity (e.g., Histaminic Receptors)

Following a comprehensive review of the scientific literature, no specific in vitro receptor binding or ligand-binding studies characterizing the affinity of hexafluorenium bromide for off-target receptors, such as histaminic receptors, could be identified. While some neuromuscular blocking agents as a class are known to be associated with histamine (B1213489) release, direct receptor-binding data for hexafluorenium bromide is not available in the reviewed sources nih.gov.

In Vitro Metabolism and Protein Binding Studies of Hexafluorenium Bromide

The disposition of a drug is heavily influenced by its metabolic stability and its tendency to bind to plasma proteins.

Microsomal Stability Assessment

Despite a thorough search of available scientific databases, no studies detailing the in vitro microsomal stability of hexafluorenium bromide were found. Standard microsomal stability assays are used to determine a compound's metabolic clearance by phase I enzymes (e.g., Cytochrome P450) present in liver microsomes. The absence of such data indicates a gap in the publicly available pharmacological profile for this compound.

Plasma Protein Binding Characterization

Specific data from in vitro studies characterizing the extent and nature of hexafluorenium bromide's binding to plasma proteins (e.g., albumin, α1-acid glycoprotein) are not available in the reviewed literature. Plasma protein binding is a critical parameter as it affects the fraction of unbound, pharmacologically active drug available to reach its target site. Without experimental data, the plasma protein binding characteristics of hexafluorenium bromide remain uncharacterized.

Synthetic Methodologies and Structural Modifications of Hexafluorenium Bromide

Synthetic Routes for Bis-quaternary Ammonium (B1175870) Compounds

The synthesis of bis-quaternary ammonium compounds like Hexafluorenium bromide generally involves the quaternization of tertiary amines. wikipedia.org This process is a cornerstone of ammonium salt chemistry and allows for the introduction of various substituents to modulate the compound's properties. A common method involves a two-step synthetic route that can be adapted to create a diverse panel of bis-quaternary ammonium compounds (bis-QACs). nih.gov

The formation of quaternary ammonium salts is achieved through the alkylation of tertiary amines, a process often referred to as quaternization. wikipedia.org This SN2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of an amine on an electrophilic carbon of an alkylating agent, typically an alkyl halide. jove.com

The general reaction is as follows: R₃N + R'-X → [R₃NR']⁺X⁻

This process can be repeated to achieve exhaustive alkylation, where all N-H protons are substituted with alkyl groups, ultimately forming a quaternary ammonium salt. jove.comlibretexts.org The efficiency of this reaction can be influenced by several factors, including the nature of the alkylating agent and the amine, as well as the reaction conditions. dtic.mil For instance, the reaction of a tertiary amine with an alkyl halide can produce a hydrohalic acid, which then forms a salt with the reactant amine, thereby reducing the concentration of free amine available for alkylation. dtic.mil To counter this, inorganic bases are often used to act as proton acceptors. dtic.mil

In the synthesis of Hexafluorenium bromide, a precursor tertiary amine containing the fluorene (B118485) moiety is reacted with a dihaloalkane, such as 1,6-dibromohexane, which acts as the linker and alkylating agent for two molecules of the tertiary amine, resulting in the bis-quaternary structure.

A pharmacophore is an abstract description of molecular features essential for a molecule's biological activity. nih.govpatsnap.com The dimethylamine (B145610) (DMA) group is a significant pharmacophore in medicinal chemistry due to its versatile pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties. rsc.orgscilit.com Its unique chemical structure enables the modulation of various biological targets. rsc.org

In the context of Hexafluorenium bromide, the N,N,N',N'-tetramethyl-1,6-hexanediaminium core, which contains the essential features of the dimethylamine pharmacophore at each quaternary nitrogen, is crucial for its activity. This structural motif is a key component of its interaction with biological targets such as cholinesterases. medkoo.comnih.gov The design of compounds incorporating this pharmacophore often involves modifying the DMA scaffold through various synthetic strategies to enhance biological activity and target specificity. rsc.org

Structure-Activity Relationship (SAR) Studies of Fluorene Derivatives Including Hexafluorenium Bromide

The fluorene nucleus is a key structural component in various bioactive compounds, contributing to a range of pharmacological actions. nih.gov In cholinesterase modulators, the fluorene moiety often engages in π-π stacking interactions with aromatic residues in the active site of the enzyme. nih.gov For instance, in butyrylcholinesterase (BuChE), the proximal ring of the fluorene can interact with tryptophan (Trp), phenylalanine (Phe), and other aromatic residues. nih.gov This interaction is crucial for the binding and inhibitory activity of the compound.

The bulky and rigid nature of the fluorene group can enhance the binding affinity and selectivity of the molecule for its target enzyme. nih.gov The possibility of intercalation of fluorene derivatives with biological macromolecules is also a factor, although this can be dependent on regiochemical factors. mdpi.com The metabolism of fluorene itself can proceed through various pathways, including monooxygenation at the C-9 position to form 9-fluorenone, which can be further metabolized. nih.govresearchgate.netasm.org

The linker connecting the two quaternary nitrogen atoms in bis-quaternary ammonium compounds plays a significant role in determining their biological activity. SAR studies have shown that the length and rigidity of this linker are critical. researchgate.net

For some bis-quaternary compounds, biological activity is highly dependent on the length of the linking chain, suggesting that the molecule may bind to two distinct receptor sites simultaneously. researchgate.net The optimal length of the polymethylene linker is a key determinant of binding affinity. nih.gov Studies on various bis-QACs have demonstrated that antibacterial potency can increase with the length of the alkyl chain up to a certain point (e.g., 16 carbon atoms), after which the efficacy may decrease. nih.gov This decrease could be due to the long chain bending and shielding the positively charged quaternary ammonium groups, thereby hindering electrostatic interactions with the target. nih.gov

In the case of Hexafluorenium bromide, the hexamethylene (six-carbon) linker is an integral part of its structure, and variations in this length would be expected to significantly alter its pharmacological properties. drugfuture.com

Design of Hexafluorenium Bromide Analogs and Novel Cholinesterase Modulators

The design of analogs of Hexafluorenium bromide and other novel cholinesterase modulators often builds upon established SAR principles. By modifying the core structure, researchers aim to improve potency, selectivity, and pharmacokinetic properties. acs.org

One strategy involves enhancing the structural rigidity of a lead compound to reduce the number of rotatable bonds. nih.gov For example, designing a tricyclic ring system by cyclizing a benzhydryl fragment can lead to more potent inhibitors. nih.gov The fluorene scaffold has been identified as a promising substituent in the design of new butyrylcholinesterase (BuChE) inhibitors. nih.govresearchgate.net

The development of novel cholinesterase inhibitors often involves screening libraries of compounds and then optimizing the "hit" compounds through chemical synthesis and biological evaluation. nih.govnih.govacademie-sciences.fr For instance, a series of fluorine or chlorine-substituted cinnamic acid derivatives containing a tertiary amine side chain were designed and showed moderate to potent activity in acetylcholinesterase (AChE) inhibition. nih.gov This highlights the importance of the amine moiety in cholinesterase inhibition.

Furthermore, the design of novel modulators can be guided by computational methods, such as molecular docking, to predict the binding modes of new ligands within the active site of the target enzyme. mdpi.com This structure-based drug design approach can significantly accelerate the discovery of new and effective cholinesterase modulators. nih.gov

Data Tables

Table 1: Impact of Linker Chain Length on Antibacterial Activity of Quaternary Ammonium Compounds (QACs) This table is a generalized representation based on findings related to QACs and not specific to Hexafluorenium bromide antibacterial activity.

Alkyl Chain Length (Number of Carbons)Relative Antibacterial PotencyPotential Rationale
Short (e.g., C3)LowerInsufficient to effectively disrupt bacterial cell membranes.
Medium (e.g., C8-C12)IncreasingEnhanced ability to penetrate and disrupt bacterial membranes. uq.edu.au
Optimal (e.g., C16)HighestMaximized membrane disruption and bactericidal effect. nih.gov
Long (e.g., C18)DecreasingThe chain may bend or curl, shielding the positive charge and reducing interaction with bacteria. nih.gov

Table 2: Key Structural Features and Their Influence on Cholinesterase Inhibition This table summarizes general principles from SAR studies of cholinesterase inhibitors, including fluorene derivatives.

Structural FeatureInfluence on ActivityExample Interaction
Fluorene Moiety Enhances binding affinity and can confer selectivity.π-π stacking interactions with aromatic amino acid residues (e.g., Trp82, Phe329) in the enzyme's active site. nih.gov
Quaternary Ammonium Group Essential for binding to the anionic site of cholinesterases.Electrostatic interaction with negatively charged residues in the enzyme's active site.
Inter-Quaternary Linker The length and flexibility determine the ability to bridge binding sites and overall potency.A hexamethylene chain, as in Hexafluorenium, provides a specific distance and conformation for optimal binding.
Substituents on Fluorene Ring Can modulate potency and selectivity.Electron-withdrawing or donating groups can alter the electronic properties and binding characteristics of the fluorene system. nih.gov

Rational Design Strategies for Enzyme Inhibitors based on Hexafluorenium Bromide's scaffold

The scaffold of Hexafluorenium bromide, characterized by two fluorene moieties linked by a hexane (B92381) chain with quaternary ammonium groups at each end, presents a unique template for the rational design of novel enzyme inhibitors, particularly targeting cholinesterases. The design of such inhibitors often revolves around optimizing the interactions with the active site of the target enzyme, and computational modeling plays a crucial role in this process.

Key Structural Features for Rational Design:

The rational design of enzyme inhibitors based on the Hexafluorenium bromide scaffold focuses on several key structural aspects:

The Bis-quaternary Ammonium Moiety: The two positively charged nitrogen atoms are crucial for interacting with the anionic sites of cholinesterases. The distance between these two quaternary heads is a critical parameter that can be modified to achieve optimal binding and inhibition.

The Alkyl Linker: The length and rigidity of the hexane chain connecting the two fluorene units can be systematically varied to probe the optimal distance and orientation for binding to the enzyme's active site gorge.

The Fluorene Groups: These bulky, hydrophobic groups contribute significantly to the binding affinity through hydrophobic and π-π stacking interactions with aromatic residues in the enzyme's active site. Modifications to the fluorene rings can enhance selectivity and potency.

Structure-Activity Relationship (SAR) Studies:

While specific SAR studies on Hexafluorenium bromide analogs for enzyme inhibition are not extensively documented in publicly available literature, principles from related bis-quaternary ammonium cholinesterase inhibitors can be applied. The following table summarizes hypothetical structural modifications and their potential impact on inhibitory activity, based on established knowledge of cholinesterase inhibitors.

Structural ModificationRationalePredicted Effect on Inhibitory Activity
Varying the length of the alkyl linker (e.g., from 4 to 10 carbons)To optimize the distance between the quaternary ammonium groups for simultaneous binding to the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of acetylcholinesterase.A specific linker length is expected to provide optimal potency. Shorter or longer chains may lead to decreased activity.
Introducing rigidity into the linker (e.g., using unsaturated or cyclic moieties)To reduce the conformational flexibility of the molecule, potentially leading to a more favorable binding entropy.Increased potency and selectivity may be achieved if the rigid conformation matches the enzyme's active site geometry.
Modifying the substituents on the quaternary nitrogen atoms (e.g., replacing methyl groups with larger alkyl groups)To explore additional hydrophobic interactions within the enzyme's active site.May increase or decrease affinity depending on the size and shape of the binding pocket.
Introducing substituents on the fluorene rings (e.g., halogens, hydroxyl, or methoxy (B1213986) groups)To modulate the electronic properties and create additional hydrogen bonding or hydrophobic interactions.Can lead to enhanced potency and selectivity for different cholinesterase subtypes (AChE vs. BChE).

Computational Modeling and Molecular Docking:

Molecular modeling and docking studies are invaluable tools in the rational design of inhibitors based on the Hexafluorenium bromide scaffold. These computational methods allow for the visualization of how potential analogs bind to the active site of the target enzyme, providing insights into key interactions and guiding the design of more potent and selective inhibitors.

For instance, docking simulations can be used to predict the binding energies and preferred conformations of a series of virtual analogs within the active site of acetylcholinesterase. This information can help prioritize the synthesis of compounds with the highest predicted affinity. The following table illustrates the type of data that can be generated from such computational studies.

AnalogModificationPredicted Binding Energy (kcal/mol)Key Predicted Interactions
HexafluoreniumParent Compound-10.5Cation-π with Trp84 and Tyr334; Hydrophobic interactions with Phe330 and Phe331.
Analog 1Butylene linker-9.8Suboptimal distance for dual-site binding.
Analog 2Octylene linker-11.2Improved fit within the active site gorge.
Analog 3Fluoro-substituted fluorene-11.5Additional halogen bonding interactions.

By integrating synthetic chemistry with computational modeling, it is possible to rationally design novel enzyme inhibitors derived from the Hexafluorenium bromide scaffold with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Advanced Research Methodologies and Analytical Approaches for Hexafluorenium Bromide

Spectroscopic and Chromatographic Techniques for Compound Analysis

The precise analysis of Hexafluorenium bromide is fundamental for research and quality control. Spectroscopic and chromatographic techniques provide the necessary tools for quantitative determination, purity assessment, and structural verification.

Quantitative analysis is crucial for ascertaining the exact amount of Hexafluorenium bromide in a sample. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are principal techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): A robust HPLC method for quantifying Hexafluorenium bromide would typically involve a reversed-phase column (e.g., C18). The mobile phase would likely consist of a buffered aqueous solution and an organic solvent like acetonitrile, optimized to achieve a sharp, well-resolved peak for the analyte. Detection is commonly performed using a UV detector set at a wavelength where the fluorenyl chromophores exhibit maximum absorbance. To ensure accuracy, a calibration curve is constructed by running a series of standards with known concentrations of Hexafluorenium bromide and plotting the peak area against concentration longdom.org. An internal standard may also be used to correct for variations in injection volume and sample preparation longdom.org.

UV-Visible Spectrophotometry: This technique can be employed for the quantification of Hexafluorenium bromide in simpler matrices. Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A spectrophotometric method would involve preparing a solution of the compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). This approach is particularly useful for rapid analysis but may be susceptible to interference from other absorbing species in the sample. A bromination reaction with a known excess of a bromate-bromide mixture, followed by the determination of unreacted bromine with a dye like Methyl Orange, represents an alternative spectrophotometric approach iosrjournals.org.

Confirming the identity and purity of Hexafluorenium bromide is a critical step that relies on a combination of analytical techniques.

Purity Assessment: The purity of a Hexafluorenium bromide sample is often assessed using HPLC, where the appearance of extraneous peaks indicates the presence of impurities or degradation products. A stability-indicating HPLC method is designed to separate the intact drug from any potential degradants that might form under stress conditions such as acid, base, oxidation, heat, or light exposure researchgate.net. Melting point analysis is another classic technique for purity assessment; pure crystalline solids exhibit a sharp and defined melting point, whereas impurities tend to broaden the melting range.

Structural Elucidation: The definitive confirmation of Hexafluorenium bromide's structure is achieved through a combination of spectroscopic methods.

Mass Spectrometry (MS): Provides the exact molecular weight of the compound and information about its fragmentation patterns, which helps in confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecule's complex structure.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For Hexafluorenium bromide, IR spectroscopy can confirm the presence of C-H bonds in the aromatic fluorenyl rings and the aliphatic hexamethylene chain, as well as C-N bonds associated with the quaternary ammonium (B1175870) groups. Analysis is often performed using a potassium bromide (KBr) pellet method ufrgs.br.

The fundamental structural and physical properties of Hexafluorenium bromide are summarized in the table below.

PropertyValue
IUPAC Name9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide nih.govnih.gov
Molecular FormulaC₃₆H₄₂Br₂N₂ nih.govwikipedia.org
Molecular Weight662.5 g/mol nih.gov
CAS Number317-52-2 nih.govwikipedia.org

Computational Chemistry and Molecular Modeling of Hexafluorenium Bromide

Computational techniques offer powerful insights into the molecular behavior of Hexafluorenium bromide, complementing experimental data by providing an atomic-level understanding of its interactions and conformational preferences.

Hexafluorenium bromide functions as an inhibitor of cholinesterases. Molecular docking and dynamics simulations are instrumental in exploring this interaction.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. For Hexafluorenium bromide, docking studies would be performed using the crystal structure of a cholinesterase, such as butyrylcholinesterase (BChE). The simulation aims to place the Hexafluorenium bromide molecule into the enzyme's active site, identifying the most stable binding pose based on a scoring function e-nps.or.krresearchgate.netnih.gov. It is known that Hexafluorenium bromide likely binds to anionic sites near the active center, inducing a conformational change in the enzyme nih.gov. Docking studies can elucidate the specific interactions, such as π-π stacking between the fluorenyl rings and aromatic residues (like tryptophan) in the enzyme's active site gorge, and electrostatic interactions involving the quaternary ammonium groups researchgate.net.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the enzyme-ligand complex over time mdpi.comnih.gov. These simulations model the movements of atoms and molecules, providing insights into the stability of the docked pose and the conformational changes that occur upon binding nih.govfrontiersin.orgnih.gov. By analyzing parameters like the root mean square deviation (RMSD) of the ligand, one can assess how much the ligand moves from its initial docked position, indicating the stability of the binding mdpi.com. MD simulations can also be used to calculate the binding free energy, offering a more quantitative measure of the affinity between Hexafluorenium bromide and the enzyme chemrxiv.org.

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt.

Hexafluorenium bromide possesses significant conformational flexibility due to the central hexamethylene chain. The two bulky, rigid fluorenyl groups at either end are connected by this flexible linker, allowing the molecule to adopt a wide range of shapes. Computational methods are essential for exploring this conformational landscape nih.govnih.gov. Techniques such as systematic or stochastic conformational searches can be used to generate a multitude of possible conformers. The energy of each conformer is then calculated using quantum mechanics or molecular mechanics methods to identify the most stable, low-energy structures. Understanding these preferred conformations is vital, as only specific shapes may fit effectively into the enzyme's binding site.

In Vitro Experimental Design and Model Systems for Hexafluorenium Bromide Research

In vitro studies, conducted in a controlled environment outside of a living organism, are fundamental for characterizing the biochemical and pharmacological properties of Hexafluorenium bromide.

The primary in vitro model system for studying Hexafluorenium bromide involves purified cholinesterase enzymes, typically butyrylcholinesterase (BChE) from human or equine serum. The experimental design focuses on enzyme kinetics to determine the mechanism and potency of inhibition. A standard approach is the Ellman's assay, a colorimetric method used to measure cholinesterase activity.

The key parameters determined from these in vitro experiments are summarized below.

ParameterDescriptionExperimental Approach
IC₅₀ The concentration of Hexafluorenium bromide required to inhibit 50% of the enzyme's activity.A series of enzyme reactions are run with varying concentrations of the inhibitor. Enzyme activity is measured and plotted against inhibitor concentration to determine the IC₅₀ value.
Mechanism of Inhibition Determines whether the inhibition is competitive, non-competitive, or uncompetitive.Enzyme kinetics are studied at various substrate and inhibitor concentrations. Data are plotted using methods like Lineweaver-Burk or Dixon plots to elucidate the inhibition mechanism. Hexafluorenium bromide is known to be a non-competitive inhibitor nih.gov.
Kᵢ (Inhibition Constant) A measure of the inhibitor's binding affinity to the enzyme.Calculated from the kinetic data obtained during the mechanism of inhibition studies. A lower Kᵢ value indicates a higher affinity.

Additionally, in vitro studies on isolated tissue preparations, such as the phrenic nerve-diaphragm preparation from rats, can be used to investigate the effects of Hexafluorenium bromide on neuromuscular transmission nih.govnih.gov. These models allow researchers to study the compound's interaction with cholinesterase in a more physiologically relevant context, observing its ability to modify muscle responses to nerve stimulation.

Utilization of Isolated Enzyme Systems

The investigation of Hexafluorenium bromide's pharmacological profile heavily relies on the use of isolated enzyme systems. This approach allows for a detailed examination of the compound's interaction with specific molecular targets, free from the complexities of a whole-organism or cellular environment. The primary enzymes of interest in the study of Hexafluorenium bromide are the cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as pseudocholinesterase. nih.govnih.govnih.gov

Research using these isolated enzyme systems has been crucial in elucidating the mechanism of action of Hexafluorenium bromide. Studies have demonstrated that it is a potent, reversible, and non-competitive inhibitor of human plasma cholinesterase (BChE). nih.gov The mechanism is believed to involve the binding of Hexafluorenium to anionic sites near the active center of the enzyme. nih.gov This binding induces a conformational change in the enzyme, which in turn prevents the acylation of the esteratic site, the location where acetylcholine (B1216132) is normally hydrolyzed. nih.gov

Kinetic studies with isolated enzymes are fundamental to characterizing the nature of the inhibition. These analyses determine key parameters such as the inhibitor constant (Ki), which quantifies the inhibitor's binding affinity to the enzyme. By measuring reaction rates at various substrate and inhibitor concentrations, researchers can distinguish between different types of inhibition (e.g., competitive, non-competitive, mixed). researchgate.netugm.ac.idjournalejmp.com For Hexafluorenium bromide, such studies have confirmed its non-competitive inhibition pattern with respect to plasma cholinesterase. nih.gov

Table 1: Research Findings from Isolated Enzyme Systems

Enzyme Studied Key Findings Research Focus
Plasma Cholinesterase (Butyrylcholinesterase) Hexafluorenium bromide is a non-competitive, reversible inhibitor. nih.gov Elucidation of the primary mechanism of action. nih.gov
Acetylcholinesterase The compound inhibits acetylcholinesterase at the end-plate. nih.gov Understanding its effects at the neuromuscular junction. nih.govnih.gov
Butyrylcholinesterase The broader binding pocket of BChE compared to AChE allows for interaction with a wider variety of molecules. nih.gov Screening for selective BChE inhibitors and understanding enzyme-inhibitor interactions. nih.govnih.gov

Application of Tissue Preparations (e.g., Diaphragm, Ileum)

Isolated tissue preparations serve as an essential intermediate step between in vitro enzyme assays and in vivo studies, providing a more integrated physiological system to examine the effects of Hexafluorenium bromide. The rat phrenic nerve-diaphragm and the guinea pig ileum are classical and widely used models in pharmacology to study neuromuscular transmission and smooth muscle contraction, respectively. nih.govnih.govnih.gov

In the context of Hexafluorenium bromide, the rat diaphragm preparation has been instrumental in characterizing its effects at the neuromuscular junction. nih.govnih.gov In these experiments, the diaphragm muscle with its attached phrenic nerve is isolated and maintained in an organ bath containing a physiological solution. Electrical stimulation of the nerve evokes muscle contractions, which can be measured and recorded. This setup allows researchers to study how drugs affect the entire process of neuromuscular transmission, from nerve impulse propagation to muscle response.

Studies using the rat diaphragm have shown that Hexafluorenium bromide interacts with depolarizing neuromuscular blocking agents like Suxamethonium. nih.gov It has been found to enhance the desensitization of cholinergic receptors at the motor end-plate caused by Suxamethonium. nih.gov This desensitizing interaction may explain its synergistic relationship with depolarizing drugs regarding muscle paralysis. nih.gov The ileum preparation, specifically the myenteric plexus-longitudinal muscle (MPLM) strip, is another valuable tool. nih.govnih.gov It is used to investigate the effects of drugs on neurotransmission in the enteric nervous system. While less central to the primary neuromuscular blocking action of Hexafluorenium bromide, it can be used to explore any potential effects on cholinergic transmission in the gut. nih.gov

Table 2: Research Findings from Tissue Preparation Studies

Tissue Preparation Experimental Model Key Findings
Rat Diaphragm Phrenic nerve-diaphragm preparation with electrical stimulation. nih.gov Investigated the interaction of Hexafluorenium with depolarizing agents like Acetylcholine and Suxamethonium. nih.gov
Rat Diaphragm Measurement of end-plate depolarization. nih.gov Hexafluorenium enhanced the desensitization of cholinergic receptors by Suxamethonium. nih.gov
Rat Ileum Myenteric plexus-longitudinal muscle preparation. nih.gov Allows for the examination of drug effects on both longitudinal and circular muscle responses to electrical stimulation. nih.gov

Broader Implications and Future Research Directions in Hexafluorenium Bromide Studies

Contributions to Understanding Cholinesterase Biology and Physiology

The investigation of hexafluorenium bromide has significantly advanced the understanding of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as pseudocholinesterase. nih.govdrugbank.com These enzymes are critical for hydrolyzing choline (B1196258) esters, with AChE playing a well-defined role in terminating neurotransmission at cholinergic synapses by breaking down acetylcholine (B1216132). drugbank.comnih.gov

Hexafluorenium bromide acts as a non-competitive, reversible inhibitor of plasma cholinesterase (BChE). nih.govdrugbank.com Its mechanism of action has been particularly insightful. It is believed to bind to anionic sites near the active center of the enzyme, inducing a conformational change that prevents the acylation of the esteratic site, which is essential for acetylcholine hydrolysis. nih.govdrugbank.com This specific mode of non-competitive inhibition helped researchers differentiate and characterize the peripheral anionic sites of the enzyme from its catalytic active site. Studying how hexafluorenium bromide alters the enzyme's shape and function has provided a model for understanding the allosteric regulation of cholinesterases.

Furthermore, the compound's selective and potent inhibition of BChE over AChE has made it a valuable tool for distinguishing the physiological and pathological roles of these two closely related enzymes. drugbank.comnih.gov While AChE's role is well-established, the precise physiological function of BChE is still an area of active research. nih.gov By using hexafluorenium bromide to inhibit BChE, researchers can investigate biological systems where BChE activity is suppressed, helping to elucidate its functions in processes like drug metabolism and its potential non-catalytic roles in neurodevelopment. nih.gov

Insights into Neuromuscular Physiology and Pharmacological Interventions

Hexafluorenium bromide's primary clinical use was as an adjunct in anesthesia to prolong the muscle-relaxant effects of succinylcholine (B1214915). nih.govdrugbank.com This application, in itself, has provided profound insights into the complex pharmacology of the neuromuscular junction. Succinylcholine is a depolarizing muscle relaxant that mimics acetylcholine but is broken down much more slowly by BChE. nih.govdrugbank.com By inhibiting BChE, hexafluorenium bromide drastically slows the degradation of succinylcholine, thereby potentiating and prolonging its neuromuscular blocking effect. nih.govnih.gov

The study of this interaction has been instrumental in understanding the pharmacokinetics of neuromuscular blocking agents and the critical role of plasma cholinesterases in their metabolism. It has also highlighted the genetic variations in BChE activity within the human population, as individuals with atypical cholinesterase experience significantly prolonged muscle relaxation, a condition that studies involving hexafluorenium bromide helped to characterize. wikipedia.org

Moreover, hexafluorenium bromide exhibits a complex pattern of interaction with other neuromuscular blocking agents, which has helped to map the pharmacological landscape of the nicotinic acetylcholine receptor at the neuromuscular junction. nih.govwikipedia.org For instance, it potentiates the effects of non-depolarizing blockers like tubocurarine (B1210278) while antagonizing the effects of depolarizing agents like decamethonium (B1670452). nih.gov This differential activity has provided a pharmacological tool to probe the different states of the acetylcholine receptor and the mechanisms of action of various muscle relaxants.

Interaction of Hexafluorenium Bromide with Neuromuscular Blocking Agents

AgentClassInteraction with Hexafluorenium BromideUnderlying Mechanism
SuccinylcholineDepolarizingPotentiation and ProlongationInhibition of butyrylcholinesterase (BChE), the primary enzyme for succinylcholine metabolism. nih.govdrugbank.com
TubocurarineNon-depolarizingPotentiationConsistent with a stabilizing action on the post-junctional membrane. nih.gov
DecamethoniumDepolarizingAntagonismLikely related to its stabilizing action, counteracting the depolarizing effect. nih.gov

Potential for Developing Novel Biochemical Probes and Research Tools

A biochemical probe is a small molecule used to study and manipulate biological systems, such as proteins and pathways. Based on its well-defined and specific mechanism of action, hexafluorenium bromide possesses significant potential for development into a novel biochemical probe. Its high affinity and selective, non-competitive inhibition of BChE make it an excellent starting point for designing tools to specifically investigate the function of this enzyme.

By attaching fluorescent tags or radioactive isotopes to the hexafluorenium bromide molecule, researchers could create probes for visualizing the distribution and activity of BChE in tissues and cells. Such tools would be invaluable for studying the enzyme's role in both normal physiology and in diseases where BChE activity is altered.

Furthermore, its ability to induce a conformational change in the enzyme without directly blocking the active site makes it a sophisticated tool for studying enzyme dynamics. nih.gov Probes based on its structure could be used in biophysical assays, such as X-ray crystallography or nuclear magnetic resonance (NMR), to "trap" the enzyme in a specific conformational state. This would allow for detailed structural analysis, providing insights into the allosteric regulation of cholinesterases and aiding in the rational design of new, highly specific enzyme inhibitors. The structural framework of hexafluorenium bromide could serve as a scaffold for creating a library of related compounds, each with slightly different properties, to probe the structure-function relationships of the peripheral anionic sites on cholinesterases.

Unexplored Research Avenues and Methodological Advancements in Related Fields

While much has been learned from hexafluorenium bromide, several research avenues remain unexplored. The compound's effects are primarily characterized in the context of plasma BChE and the neuromuscular junction. Its interaction with BChE in other tissues, such as the brain and liver, is less understood. Future research could explore how hexafluorenium bromide affects BChE's role in metabolizing other drugs or its recently suggested non-catalytic functions in cell adhesion and neurogenesis. nih.gov

Methodological advancements could greatly enhance these future studies. The use of CRISPR-Cas9 gene-editing technology could create cell lines or animal models with specific mutations in the peripheral anionic site of BChE. These models would be invaluable for dissecting the precise molecular interactions of hexafluorenium bromide with the enzyme.

Additionally, advanced imaging techniques, such as positron emission tomography (PET), could be combined with radiolabeled derivatives of hexafluorenium bromide to study BChE distribution and function in living organisms in real-time. Computational chemistry and molecular dynamics simulations could also provide a more detailed, atom-level understanding of how hexafluorenium bromide binding induces conformational changes in the enzyme, guiding the development of next-generation probes and inhibitors. Exploring its potential interactions with other proteins beyond cholinesterases, a field known as chemoproteomics, could uncover novel biological activities and further expand its utility as a research tool.

Q & A

Q. What is the primary mechanism of action of hexafluorenium bromide as a neuromuscular blocking agent?

Hexafluorenium bromide acts primarily as a plasma cholinesterase (PChE) inhibitor, which delays the hydrolysis of depolarizing neuromuscular blockers like succinylcholine (SCh), thereby prolonging their effects . Additionally, it exhibits weak non-depolarizing neuromuscular blocking activity, which becomes clinically significant under deep ether anesthesia . Methodological approaches to study this include:

  • PChE inhibition assays : Measure enzymatic activity using spectrophotometric methods to quantify inhibition kinetics (e.g., Io = 1.5 × 10⁻⁶ M) .
  • Electromyography (EMG) : Record muscle responses to nerve stimulation in animal or human models under controlled anesthesia .

Q. What experimental models are commonly used to evaluate hexafluorenium bromide’s neuromuscular effects?

Key models include:

  • In vivo human studies : Monitor the adductor pollicis muscle contraction force in anesthetized patients via nerve stimulation .
  • Isolated nerve-muscle preparations : Frog or rodent models assess direct drug-receptor interactions, often using competitive antagonists like edrophonium to differentiate blocking mechanisms .

Q. How is hexafluorenium bromide quantified in biological samples?

Analytical methods include:

  • High-performance liquid chromatography (HPLC) : Utilize its molecular weight (662.55 g/mol) and UV absorption properties for detection .
  • Mass spectrometry (MS) : Leverage its bromide ions (Br⁻) for isotopic pattern analysis in plasma or tissue homogenates .

Advanced Research Questions

Q. How does hexafluorenium bromide potentiate succinylcholine, and what contradictions exist in proposed mechanisms?

Hexafluorenium bromide prolongs SCh’s action by inhibiting PChE, its primary metabolic enzyme . However, studies in isolated frog muscle suggest alternative mechanisms, such as distinct receptor binding sites, as SCh potentiation persisted even when anticholinesterase activity was excluded . Researchers must reconcile these findings by:

  • Comparative species studies : Test receptor affinity differences across species (e.g., human vs. frog).
  • Receptor-binding assays : Use radiolabeled ligands to map competitive interactions between hexafluorenium and SCh .

Q. How do species-specific variations impact hexafluorenium bromide’s neuromuscular blocking potency?

Potency varies significantly:

  • Dogs : Comparable to d-tubocurarine (d-tc) on a mg/kg basis.
  • Mice : 20× weaker than d-tc.
  • Humans : Effects manifest only under deep ether anesthesia .
    Methodological considerations:
  • Dose-response curves : Establish species-specific ED₅₀ values under standardized anesthesia protocols.
  • Cross-species cholinesterase activity comparisons : Quantify PChE inhibition thresholds .

Q. What experimental designs address contradictions in hexafluorenium bromide’s interactions with other neuromuscular blockers?

Key approaches include:

  • Sequential drug administration : Pre-treat with hexafluorenium before introducing decamethonium (C10) or gallamine to assess synergies/antagonisms .
  • Force transduction measurements : Quantify muscle contraction recovery rates post-anticholinesterase (e.g., neostigmine) administration to differentiate phase I vs. II blockade .

Q. What are the safety considerations for hexafluorenium bromide in preclinical research?

  • Toxicity thresholds : LD₅₀ values are 1760 µg/kg (intravenous, mice) and 280 mg/kg (oral, mice) .
  • Adverse effects : Transient tachycardia in anesthetized patients; nausea and cramps in unanesthetized subjects .
  • Analytical safeguards : Monitor plasma bromide levels to avoid cumulative toxicity in chronic studies .

Methodological Recommendations

  • Contradiction resolution : Replicate Nastuk’s frog muscle experiments under varying PChE activity levels to isolate receptor-mediated effects .
  • Species comparisons : Use EMG and microdialysis in parallel to correlate cholinesterase inhibition with neuromuscular blockade depth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethylene-bis[fluoren-9-yldimethylammonium] dibromide
Reactant of Route 2
Hexamethylene-bis[fluoren-9-yldimethylammonium] dibromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.